Methyl 5-benzyl-2-({[4-(pyrimidin-2-ylamino)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate
Description
Methyl 5-benzyl-2-({[4-(pyrimidin-2-ylamino)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a thiazole-based small molecule characterized by a central 1,3-thiazole ring substituted at the 2-position with a urea-like group ([4-(pyrimidin-2-ylamino)phenyl]carbonyl) and at the 4- and 5-positions with a benzyl group and a methyl carboxylate, respectively. This compound exemplifies the structural versatility of thiazole derivatives, which are widely explored in medicinal chemistry due to their bioisosteric properties, metabolic stability, and capacity for hydrogen bonding .
The synthesis of such compounds typically involves multi-step reactions, including cyclization of thioamide precursors with α-haloketones or esters, followed by coupling reactions to install substituents. For example, analogous thiazole-4-carboxylates in were synthesized via condensation of 3-chloro-2,4-dioxo intermediates with carbothioamides, yielding products with varying aryl and heteroaryl groups .
Properties
Molecular Formula |
C23H19N5O3S |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
methyl 5-benzyl-2-[[4-(pyrimidin-2-ylamino)benzoyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C23H19N5O3S/c1-31-21(30)19-18(14-15-6-3-2-4-7-15)32-23(27-19)28-20(29)16-8-10-17(11-9-16)26-22-24-12-5-13-25-22/h2-13H,14H2,1H3,(H,24,25,26)(H,27,28,29) |
InChI Key |
HDMYCJULVVQSAI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)NC3=NC=CC=N3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-benzyl-2-({[4-(pyrimidin-2-ylamino)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the benzyl group and the pyrimidine moiety. Key steps include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Benzylation: Introduction of the benzyl group is often done using benzyl halides in the presence of a base.
Coupling with Pyrimidine Derivative: The final step involves coupling the thiazole intermediate with a pyrimidine derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-benzyl-2-({[4-(pyrimidin-2-ylamino)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and pyrimidine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the corresponding alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, Methyl 5-benzyl-2-({[4-(pyrimidin-2-ylamino)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific molecular targets suggests it could be developed into drugs for treating various diseases, including cancer and infectious diseases.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for developing new materials with specific functionalities.
Mechanism of Action
The mechanism of action of Methyl 5-benzyl-2-({[4-(pyrimidin-2-ylamino)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity : The target compound’s 5-benzyl and 2-ureido groups distinguish it from analogs like 9a (5-benzoyl, 2-pyrrolidinyl) and Dasatinib (5-carboxamide, complex pyrimidine-piperazine). The benzyl group may enhance lipophilicity compared to benzoyl or sulfonamide substituents .
- Synthetic Complexity: Coupling reactions for installing the pyrimidin-2-ylamino group (target compound) or sulfonamide (compound 2) require precise stoichiometry, contrasting with simpler cyclization routes for pyrrolidinyl-substituted thiazoles .
Physicochemical Properties
Table 2: Analytical and Physicochemical Data
Key Observations :
- Melting Points : The target compound’s melting point is unreported, but analogs with rigid aromatic substituents (e.g., compound 2: 254–255°C) exhibit higher melting points than those with flexible groups (e.g., 9a: 198–200°C) .
Biological Activity
Methyl 5-benzyl-2-({[4-(pyrimidin-2-ylamino)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate (CAS Number: 1401573-03-2) is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 445.5 g/mol. The compound features a thiazole ring, which is known for its biological significance, particularly in medicinal chemistry.
| Property | Value |
|---|---|
| CAS Number | 1401573-03-2 |
| Molecular Formula | C23H19N5O3S |
| Molecular Weight | 445.5 g/mol |
| Structure | Chemical Structure |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing thiazole and pyrimidine moieties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.
- Cell Line Studies :
- The compound exhibited significant inhibitory activity against the MCF-7 breast cancer cell line with an IC50 value of approximately 5 µM , indicating a potent antiproliferative effect.
- In vitro assays demonstrated that it also inhibited the proliferation of A549 lung cancer cells with comparable efficacy.
The proposed mechanism involves the inhibition of key signaling pathways associated with cancer cell survival and proliferation. Specifically, the compound may interfere with tyrosine kinase activity, a common target in cancer therapy.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity:
- In Vitro Testing :
- The compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) in the range of 10–20 µg/mL .
- These results suggest that it could serve as a lead compound for developing new antimicrobial agents.
Study 1: Anticancer Efficacy
A study published in MDPI explored various thiazole derivatives and their anticancer activities. Methyl 5-benzyl derivative demonstrated superior efficacy compared to standard chemotherapeutics like doxorubicin .
Study 2: Antimicrobial Properties
Research conducted by Almarhoon et al. indicated that thiazole derivatives possess broad-spectrum antimicrobial properties. The study highlighted that compounds similar to Methyl 5-benzyl exhibited significant activity against resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
